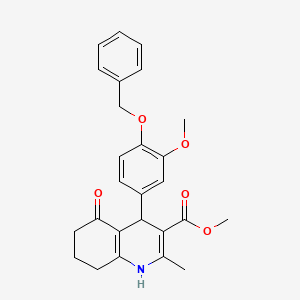

methyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Description

The compound methyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate features a tetrahydroquinoline core with:

- A 3-methoxy-4-benzyloxy-substituted phenyl group at position 2.

- A methyl ester at position 3.

- A methyl group at position 2.

- A keto group at position 4.

Properties

Molecular Formula |

C26H27NO5 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

methyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C26H27NO5/c1-16-23(26(29)31-3)24(25-19(27-16)10-7-11-20(25)28)18-12-13-21(22(14-18)30-2)32-15-17-8-5-4-6-9-17/h4-6,8-9,12-14,24,27H,7,10-11,15H2,1-3H3 |

InChI Key |

OPKJYNGHXAQGCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological potential, focusing on its anticancer, antimicrobial, and other therapeutic properties.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline core with various substituents that enhance its biological activity. The presence of methoxy and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits potent cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values ranged between 10 µM to 20 µM, indicating a strong inhibitory effect on cell proliferation.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains and fungi.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.25 mg/mL |

| Aspergillus niger | 0.75 mg/mL |

These results indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the substituent groups significantly affect the biological activity of the compound. For instance:

- Methoxy Substitution : The presence of methoxy groups enhances lipophilicity and improves cellular uptake.

- Phenyl Group Influence : Variations in the phenyl group can alter binding affinity to target proteins involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison

Key Observations:

- Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to the methoxy-only analog and the chloro-substituted derivative . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Steric Effects: The cyclohexyl ester in introduces significant steric hindrance, which could impact binding to biological targets or crystal packing .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Data Comparison

Key Observations:

- The methoxy-phenyl analog forms infinite chains via N–H⋯O bonds, stabilizing the crystal lattice. The target compound’s benzyloxy group may disrupt such packing due to steric bulk, favoring alternative interactions like π-π stacking .

- Chlorine in may engage in halogen bonding, absent in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.